N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide
Description
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and a benzamide moiety with methoxy and methyl substitutions.
Properties
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-15-19(25-2)13-16(14-20(15)26-3)21(24)22-17-9-11-23(12-10-17)18-7-5-4-6-8-18/h13-14,17-18H,4-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAXFESREBXDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)NC2CCN(CC2)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of cyclohexanone with piperidine, using a reducing agent such as sodium borohydride.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the piperidine derivative with 3,5-dimethoxy-4-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly: The final compound is obtained by combining the cyclohexylpiperidine derivative with the benzamide moiety under appropriate reaction conditions, such as refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxybenzamide: Lacks the methyl group on the benzamide moiety.
N-(1-cyclohexylpiperidin-4-yl)-4-methylbenzamide: Lacks the methoxy groups on the benzamide moiety.
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxybenzamide: Lacks both the methyl and methoxy groups on the benzamide moiety.
Uniqueness
N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
